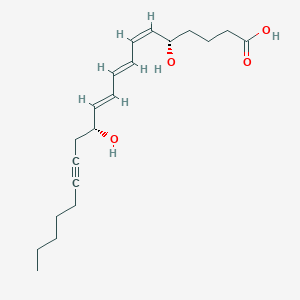

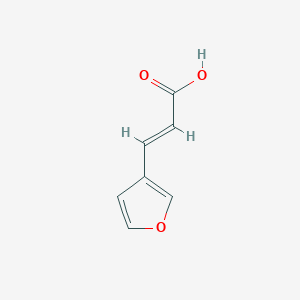

14,15-デヒドロロイコトリエンB4

説明

Synthesis Analysis

The synthesis of related eicosatrien-5-ynoic acids involves acetylenic compounds as precursors. Such synthetic pathways are crucial for producing tritium-labelled analogues like [5,6-3H]arachidonic acid, which are then used as substrates for further enzymatic synthesis of prostaglandins (Miagkova et al., 1987). The total synthesis of other related compounds such as 5-oxo-12(S)-hydroxy-eicosatetraenoic acid showcases the complexity and precision required in these synthetic processes (Khanapure, Powell, & Rokach, 1998).

Molecular Structure Analysis

Molecular structure analysis of eicosanoids, like the ones closely related to the compound , involves detailed stereochemical studies. For instance, the major isomer of dihydroxy-eicosatetraenoic acid synthesized from hydroperoxyeicosatetraenoic acid has its stereochemistry determined by sophisticated techniques, underscoring the importance of stereochemistry in the biological activity of these molecules (Rådmark et al., 1984).

Chemical Reactions and Properties

Chemical reactions involving eicosanoids often include transformations into various bioactive metabolites. For example, 12(S)-hydroperoxyeicosatetraenoic acid (HPETE) can be enzymatically reduced to hydroxyeicosatetraenoic acid (HETE) or serve as an intermediate in the biosynthesis of hepoxilins, demonstrating the versatile reactivity and significant biological relevance of these compounds (Wigren et al., 1993).

Physical Properties Analysis

The physical properties of eicosanoids, including solubility, boiling points, and stability, are crucial for their function and application. Studies on the decomposition of eicosatetraenoic acid derivatives during gas chromatography highlight the sensitivity of these molecules to analytical conditions (Borgeat & Pilote, 1988).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other molecules and stability under various conditions, are integral to understanding the biological roles of eicosanoids. The intramolecular transfer processes within arachidonic acid derivatives, leading to the formation of hydroxyepoxides, exemplify the complex chemical behavior of these molecules (Pace-Asciak, 1984).

科学的研究の応用

免疫学および炎症研究

14,15-デヒドロロイコトリエンB4: is a potent leukotriene B4 (LTB4) receptor antagonist . 白血球の機能を調節する能力により、免疫学および炎症研究において重要な役割を果たします。この化合物は、ラットの多形核白血球からのリゾチームのLTB4誘導放出を阻害することができ、これは炎症反応の理解と抗炎症薬の開発に不可欠です。

医薬品開発

BLT2よりもBLT1に対してより高い結合親和性を有するLTB4受容体拮抗薬として、This compoundは、医薬品開発にとって重要です . これらの受容体を選択的に標的として、炎症および免疫応答に関連する状態を治療できる新しい薬物の開発経路を提供します。

Safety and Hazards

作用機序

Target of Action

14,15-dehydro Leukotriene B4, also known as (5S,6Z,8E,10E,12R)-5,12-dihydroxyicosa-6,8,10-trien-14-ynoic acid, primarily targets the Leukotriene B4 (LTB4) receptors , specifically BLT1 and BLT2 . These receptors play a crucial role in leukocyte functions, including aggregation, stimulation of ion fluxes, enhancement of lysosomal enzyme release, superoxide anion production, chemotaxis, and chemokinesis .

Mode of Action

14,15-dehydro Leukotriene B4 acts as an antagonist to the LTB4 receptors . It has a higher binding affinity for BLT1, demonstrating a Ki value of 27 nM, compared to BLT2, which has a Ki value of 473 nM . This interaction inhibits the LTB4-induced release of lysozymes from rat polymorphonuclear leukocytes .

Biochemical Pathways

14,15-dehydro Leukotriene B4 is involved in the 5-lipoxygenase pathway . This pathway is responsible for the conversion of arachidonic acid into leukotrienes, including LTB4 . By acting as an antagonist to the LTB4 receptors, 14,15-dehydro Leukotriene B4 can influence this pathway and its downstream effects .

Pharmacokinetics

It’s worth noting that the compound is miscible in dmf, dmso, ethanol, and pbs (ph 72), which suggests it may have good bioavailability .

Result of Action

The primary result of 14,15-dehydro Leukotriene B4’s action is the inhibition of LTB4-induced release of lysozymes from rat polymorphonuclear leukocytes . This suggests that the compound could potentially modulate immune responses and inflammation, given the role of lysozymes in these processes .

特性

IUPAC Name |

(5S,6Z,8E,10E,12R)-5,12-dihydroxyicosa-6,8,10-trien-14-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,14-10+,15-11-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCVOEPTHWOJMX-CHHAPGPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC#CC[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401165823 | |

| Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401165823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114616-11-4 | |

| Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114616-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401165823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)

![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)

![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)

![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)

![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)